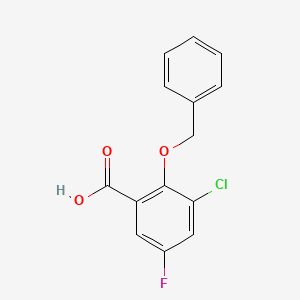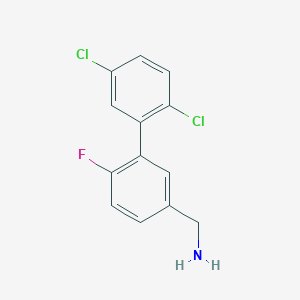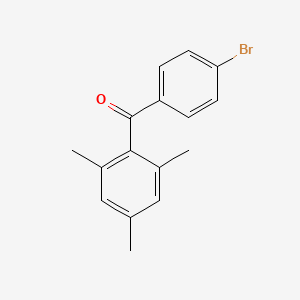
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)-, also known as (4-bromophenyl)(2,4,6-trimethylphenyl)methanone, is an organic compound with the molecular formula C16H15BrO. This compound is characterized by the presence of a bromophenyl group and a trimethylphenyl group attached to a central methanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- typically involves the reaction of 4-bromobenzoyl chloride with 2,4,6-trimethylphenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and automated systems are used to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications .
化学反应分析
Types of Reactions
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The bromophenyl group and the trimethylphenyl group contribute to its binding affinity and specificity towards target proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the trimethyl groups.
(4-Bromophenyl)(thiophen-2-yl)methanone: Contains a thiophene ring instead of the trimethylphenyl group.
(4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Contains additional hydroxyl and methoxy groups.
Uniqueness
Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- is unique due to the presence of both bromophenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. These structural features enhance its reactivity and specificity in various chemical reactions and biological interactions .
属性
CAS 编号 |
1146-83-4 |
|---|---|
分子式 |
C16H15BrO |
分子量 |
303.19 g/mol |
IUPAC 名称 |
(4-bromophenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H15BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(17)7-5-13/h4-9H,1-3H3 |
InChI 键 |
XLSFJNXZQOBINZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
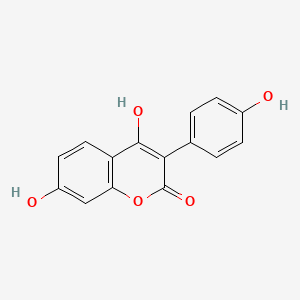
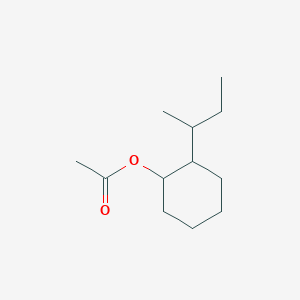
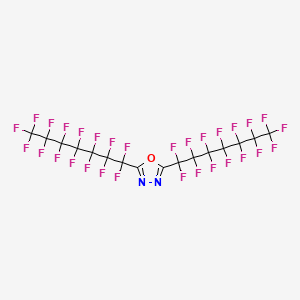
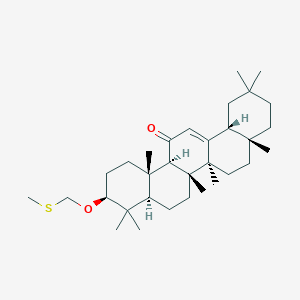
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
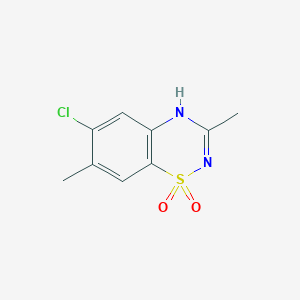

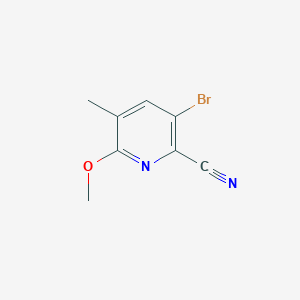
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
